Phenyl 4-((1-(thiophen-2-yl)cyclopentanecarboxamido)methyl)piperidine-1-carboxylate
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Description
Phenyl 4-((1-(thiophen-2-yl)cyclopentanecarboxamido)methyl)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C23H28N2O3S and its molecular weight is 412.55. The purity is usually 95%.
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Biological Activity
Phenyl 4-((1-(thiophen-2-yl)cyclopentanecarboxamido)methyl)piperidine-1-carboxylate, designated as compound 1235636-32-4 , represents a novel class of bioactive compounds that have garnered attention in medicinal chemistry due to their potential therapeutic applications. This article delves into the biological activity of this compound, supported by relevant research findings, data tables, and case studies.
Chemical Structure and Properties
The molecular formula of this compound is C23H28N2O3S, with a molecular weight of 412.5 g/mol . The compound features a piperidine ring, a thiophene moiety, and a cyclopentanecarboxamide group, which are crucial for its biological activity.
Property | Value |
---|---|
Molecular Formula | C23H28N2O3S |
Molecular Weight | 412.5 g/mol |
CAS Number | 1235636-32-4 |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The piperidine and thiophene groups can modulate enzyme activities and receptor interactions, potentially influencing signaling pathways involved in pain modulation, inflammation, and other physiological processes.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, similar to other piperidine derivatives that act on fatty acid amide hydrolase (FAAH), which is crucial for lipid signaling.
- Receptor Modulation : It may interact with cannabinoid receptors, influencing pain perception and inflammation.
Antinociceptive Effects
Recent studies have indicated that compounds structurally related to this compound exhibit significant antinociceptive properties. In animal models, these compounds have demonstrated the ability to reduce pain responses in both inflammatory and neuropathic pain models.
Case Study:
In a study examining the effects of related compounds on neuropathic pain, it was found that administration significantly reduced tactile allodynia and thermal hyperalgesia in rat models. This suggests potential clinical applications for managing chronic pain conditions.
Anti-inflammatory Activity
The compound's anti-inflammatory properties have also been explored. It has been shown to reduce pro-inflammatory cytokine levels in vitro and in vivo, indicating its potential as an anti-inflammatory agent.
Research Findings:
A study reported that treatment with similar piperidine derivatives led to decreased levels of TNF-alpha and IL-6 in animal models of inflammation, highlighting their role in modulating immune responses.
Research Applications
This compound is being investigated for its potential applications in:
- Pain Management : As an analgesic agent for chronic pain conditions.
- Neuroprotection : Potential benefits in neurodegenerative diseases through modulation of lipid signaling pathways.
Properties
IUPAC Name |
phenyl 4-[[(1-thiophen-2-ylcyclopentanecarbonyl)amino]methyl]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O3S/c26-21(23(12-4-5-13-23)20-9-6-16-29-20)24-17-18-10-14-25(15-11-18)22(27)28-19-7-2-1-3-8-19/h1-3,6-9,16,18H,4-5,10-15,17H2,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVMCHYOELQJJEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CS2)C(=O)NCC3CCN(CC3)C(=O)OC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.